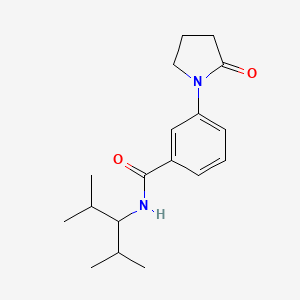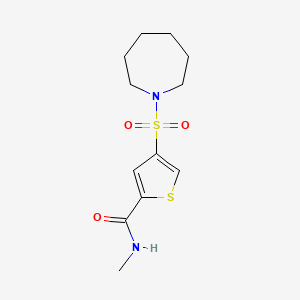![molecular formula C15H23ClN4O B5570405 N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea and related compounds typically involves reactions of various precursors such as acylazides, amines, and halogenated compounds. For instance, Xin-jian et al. (2006) described the synthesis of novel urea derivatives through the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Molecular structure analysis of such compounds is often conducted using techniques like NMR spectroscopy, X-ray crystallography, and computational modeling. The study by Bhat et al. (2018) is an example, where they synthesized a related compound and characterized its structure using spectral data and X-ray analysis (Muzzaffar A Bhat et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea derivatives are diverse. For example, the study by Thalluri et al. (2014) on urea synthesis from carboxylic acids highlights the chemical versatility of urea derivatives (Kishore Thalluri, S. Manne, Dharm Dev, & Bhubaneswar Mandal, 2014).
科学的研究の応用
Corrosion Inhibition
One significant application of urea derivatives, closely related to the chemical structure of interest, is in the field of corrosion inhibition. For instance, 1,3,5-triazinyl urea derivatives have been demonstrated to be effective corrosion inhibitors for mild steel in acidic environments. These compounds, including those with similar functional groups and structural motifs to N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea, exhibit strong adsorption on metal surfaces, forming protective layers that mitigate corrosion. This protective action is attributed to the presence of active centers in the molecules, which facilitate their adsorption and subsequent inhibition performance (Mistry, Patel, Patel, & Jauhari, 2011).
Environmental Impact and Biocide Analysis
Another research area involves the environmental impact and analytical detection of urea derivatives in aquatic environments. Studies focusing on compounds like N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a closely related chemical, have developed methods for determining concentrations in water resources. These methods address the need for sensitive and selective analytical techniques capable of detecting such compounds at very low concentrations, owing to their use as antibacterial additives in personal care products and their potential environmental persistence and toxicity. The development of liquid chromatography-electrospray ionization mass spectrometry (LC/ESI/MS) techniques for this purpose highlights the importance of monitoring and understanding the environmental fate of these chemicals (Halden & Paull, 2004).
Biological Activity and Inhibition
The structural framework of N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea lends itself to modifications that can result in significant biological activity, including enzyme inhibition. Research in this area explores the synthesis and evaluation of urea and thiourea derivatives for their potential as enzyme inhibitors. For example, derivatives have been investigated for their ability to inhibit the urease enzyme, a critical target in the development of treatments for certain medical conditions. These studies demonstrate the versatility of the urea functional group when incorporated into compounds with specific substituents, leading to enhanced biological activity and potential therapeutic applications (Vardhan et al., 2017).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O/c1-2-19-9-11-20(12-10-19)8-7-17-15(21)18-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXIZHUQSGISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(4-ethylpiperazin-1-yl)ethyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)
![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)
![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)
![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)
